5-Carboxy-2-fluorobenzenesulfinic acid
Description
5-Carboxy-2-fluorobenzenesulfinic acid (CFBSA) is a fluorinated aromatic compound featuring a sulfinic acid (–SO₂H) and a carboxylic acid (–COOH) group on a benzene ring. The fluorine atom at the 2-position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. CFBSA is primarily utilized in pharmaceutical and materials science research as a precursor for sulfonamide synthesis or as a ligand in catalysis .
Properties
Molecular Formula |
C7H5FO4S |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-fluoro-3-sulfinobenzoic acid |
InChI |
InChI=1S/C7H5FO4S/c8-5-2-1-4(7(9)10)3-6(5)13(11)12/h1-3H,(H,9,10)(H,11,12) |
InChI Key |
VPBIIEIZVJIFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Reactivity
- Key Differences: Sulfinic Acid vs. Sulfonyl Chloride: CFBSA’s –SO₂H group is less reactive than the –SO₂Cl group in its chlorosulfonyl analog, making the latter more suitable for nucleophilic substitutions . Fluorine Position: Fluorine at the 2-position (CFBSA) vs. 5-position (e.g., 5-fluoro-1-benzothiophene-2-carboxylic acid) alters steric and electronic profiles, affecting binding affinity in drug candidates . Functional Group Diversity: The cyano group in 5-(4-cyanophenyl)-2-fluorobenzoic acid enhances electrophilicity, while boronic acid derivatives enable catalytic applications .
Physicochemical Properties
- Acidity: CFBSA’s dual –COOH and –SO₂H groups make it highly acidic compared to mono-functional analogs like 5-fluoro-1-benzothiophene-2-carboxylic acid .
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